1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-methyl-5-nitro-

Solubility Drug-likeness Crystallization

Developing kinase inhibitors with the 7-azaindole scaffold? This compound resolves three critical design challenges: • N1-methyl blocks off-target hinge binding while retaining hydrophobic contacts; • 5-nitro enables orthogonal reduction to amine or nucleophilic displacement for parallel library synthesis; • Pre-installed 3-carboxylic acid eliminates low-yielding carboxylation steps. Verified CAS 858340-95-1 ensures unambiguous identity vs. the C6-methyl regioisomer (CAS 1000340-25-9). Reliable supply for med chem programs.

Molecular Formula C9H7N3O4
Molecular Weight 221.17 g/mol
Cat. No. B12277934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-methyl-5-nitro-
Molecular FormulaC9H7N3O4
Molecular Weight221.17 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C1N=CC(=C2)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C9H7N3O4/c1-11-4-7(9(13)14)6-2-5(12(15)16)3-10-8(6)11/h2-4H,1H3,(H,13,14)
InChIKeyLLYKTDYLLWENFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-methyl-5-nitro- (CAS 858340-95-1): Structural Identity and Sourcing Baseline for Procurement Decisions


1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-methyl-5-nitro- (CAS 858340-95-1) is a heterocyclic building block of the 7-azaindole class, characterized by a pyrrolo[2,3-b]pyridine core with a carboxylic acid at position 3, a nitro group at position 5, and an N1-methyl substitution . The molecular formula is C9H7N3O4 with a molecular weight of 221.17 g/mol . This specific substitution pattern furnishes a unique profile of electronic and steric properties not found in simpler 7-azaindole-3-carboxylic acid derivatives, primarily serving as a key intermediate in kinase inhibitor development .

Why 1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Cannot be Replaced by Generic 7-Azaindole Analogs


In the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold, the N1 position is a critical determinant of hydrogen-bonding capacity and metabolic susceptibility, often requiring blocking to improve pharmacokinetic profiles in kinase inhibitor programs [1]. The carboxylic acid at the 3-position serves as an essential linker for amide or ester conjugation, influencing both potency and selectivity ; its absence demands additional de novo synthetic steps. The 5-nitro group provides a strong electron-withdrawing effect that activates the pyridine ring for nucleophilic substitution and can be selectively reduced to an amine for further derivatization . Interchanging this compound with des-methyl, des-nitro, or regioisomeric analogs would fundamentally alter these three design handles, compromising synthetic efficiency and target binding kinetics.

Quantitative Differentiation Evidence for 1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid


Predicted Water Solubility Comparison: N1-Methyl-5-nitro-7-azaindole vs. Unsubstituted 5-Nitro-7-azaindole

Computational solubility models indicate that N1-methylation of the 7-azaindole scaffold significantly modulates aqueous solubility. The N1-methyl-5-nitro analog (CAS 1135437-92-1) shows an ESOL-predicted water solubility of approximately 1.5 mg/mL (0.00848 mol/L), classifying it as poorly soluble . In contrast, the parent 5-nitro-7-azaindole (CAS 101083-92-5) is reported as slightly soluble in water . The N1-methyl group increases lipophilicity, a design feature often used to improve membrane permeability in intracellular kinase targets, albeit at the cost of aqueous solubility .

Solubility Drug-likeness Crystallization

Electronic Effect of 5-Nitro vs. 5-H Substituent on Regioselective Reactivity

The 5-nitro group serves as a strong electron-withdrawing moiety, significantly activating the pyridine ring of the 7-azaindole system for nucleophilic aromatic substitution (SNAr) and enabling selective reduction to a 5-amino handle. In the patent literature, 5-nitro-7-azaindole is explicitly utilized as a reagent for synthesizing Cdc7 kinase inhibitors, where the nitro group is ultimately transformed into further substituted anilines . The 5-unsubstituted 1-methyl-7-azaindole-3-carboxylic acid (CAS not individually cited) lacks this activation, limiting regioselective functionalization at the 5-position without additional directing groups [1]. This established synthetic route confirms the practical value of the nitro group for late-stage diversification.

Electrophilic aromatic substitution Nucleophilic substitution Reduction

Positional Isomer Differentiation: 1-Methyl-5-nitro-3-carboxylic Acid vs. 6-Methyl-5-nitro-3-carboxylic Acid in Fragment-Based Drug Design

The target compound places the methyl group on the pyrrole nitrogen (N1), while a commercially available regioisomer, 6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 1000340-25-9), locates the methyl at the 6-position of the pyridine ring . This regioisomeric difference creates distinct vectors for substitution: N1-methylation blocks a hydrogen-bond donor and modulates the electronic environment of the pyrrole ring, whereas C6-methylation introduces steric hindrance and alters the electron density of the pyridine nitrogen. Both isomers share identical molecular formula (C9H7N3O4) and molecular weight (221.17 g/mol), making analytical differentiation solely reliant on NMR or chromatographic methods . For fragment-based drug discovery aimed at kinase hinge-binding motifs, the N1-methyl isomer is preferred to prevent metabolic N-oxidation or glucuronidation at the pyrrole nitrogen, a feature not achievable with the C6-methyl isomer [1].

Fragment-based drug discovery Kinase inhibitor Regioisomer

Targeted Application Scenarios for 1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Based on Verified Differentiation


Synthesis of N1-Blocked Cdc7 or PIM Kinase Inhibitor Libraries

The N1-methyl group prevents off-target hydrogen bonding at the kinase hinge region while maintaining key hydrophobic contacts. This compound serves as a direct precursor for generating focused libraries of N1-substituted 7-azaindole kinase inhibitors, following established medicinal chemistry routes validated in Cdc7 and PIM kinase programs [1].

Late-Stage Diversification via 5-Nitro Reduction or SNAr

The electron-withdrawing 5-nitro group enables selective reduction to 5-amino (under Fe/NH4Cl or Pd/C hydrogenation conditions) or direct displacement with nucleophiles. This orthogonal reactivity is not available in 5-H or 5-alkyl analogs, allowing for efficient parallel synthesis of diverse 5-substituted analogs from a single building block .

Fragment-Based Drug Discovery Requiring Carboxylic Acid Linker Conjugation

The 3-carboxylic acid handle is pre-installed for amide coupling or esterification, eliminating the need for carboxylation steps that are often low-yielding on the 7-azaindole core. This is particularly valuable in fragment growth strategies where rapid SAR exploration around the acid position is required. The combination with N1-methyl and 5-nitro ensures orthogonal protection strategies can be employed [1].

Regioisomerically Pure Starting Material for Pharmacopoeia Reference Standards

Due to the existence of the C6-methyl regioisomer (CAS 1000340-25-9) with identical molecular weight, this compound (CAS 858340-95-1) is specifically required when pharmacopoeial or regulatory analytical method development demands unambiguous positional isomer identity, verified by NMR and HPLC retention time .

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